

understanding the aromaticity of Methyl 3-amino-2-bromobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-amino-2-bromobenzoate

Cat. No.: B033773

[Get Quote](#)

An In-depth Technical Guide to the Aromaticity of **Methyl 3-amino-2-bromobenzoate**

Introduction to Aromaticity

Aromaticity is a fundamental concept in organic chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π -electrons.^{[1][2]} This stability is a consequence of the electronic structure of these compounds, which can be predicted by Hückel's rule.^{[3][4][5]} According to this rule, a molecule is considered aromatic if it is cyclic, planar, fully conjugated, and possesses $(4n + 2)$ π -electrons, where 'n' is a non-negative integer (0, 1, 2, etc.).^{[1][3][4][5][6]} Benzene, with its 6 π -electrons (n=1), is the archetypal aromatic compound.^{[3][6]} Aromatic compounds exhibit unique chemical properties, such as a tendency to undergo electrophilic substitution reactions rather than the addition reactions typical of alkenes, which would disrupt the stable aromatic system.^{[1][3]}

This guide provides a detailed analysis of the aromaticity of **methyl 3-amino-2-bromobenzoate**, a substituted benzene derivative with the molecular formula $C_8H_8BrNO_2$.^[7] The presence of amino, bromo, and methyl ester functional groups on the benzene ring influences its electronic properties and reactivity, but the core aromatic character is determined by the benzene ring itself.

Analysis of Aromaticity in Methyl 3-amino-2-bromobenzoate

The aromaticity of **methyl 3-amino-2-bromobenzoate** is fundamentally derived from its substituted benzene core. To be classified as aromatic, a compound must satisfy four key criteria:[1][4][8]

- Cyclic Structure: The molecule incorporates a six-membered carbon ring, fulfilling the primary requirement of being cyclic.[1][8][9]
- Planarity: All six carbon atoms of the benzene ring are sp^2 hybridized and lie in the same plane. This planar conformation is essential for the effective overlap of p-orbitals.[1][2][6]
- Full Conjugation: Each carbon atom in the benzene ring has an unhybridized p-orbital that is perpendicular to the plane of the ring.[6] These p-orbitals overlap with adjacent p-orbitals, creating a continuous, uninterrupted ring of delocalized π -electrons above and below the plane of the ring.[1][6]
- Hückel's Rule: The benzene ring of **methyl 3-amino-2-bromobenzoate** contains 6 π -electrons (two from each of the three double bonds). This number satisfies Hückel's rule for $n=1$ ($4(1) + 2 = 6$).[2][3][4][5]

Therefore, based on these four criteria, the core ring structure of **methyl 3-amino-2-bromobenzoate** is unequivocally aromatic.

Influence of Substituents on Aromaticity

While the substituents on the benzene ring do not alter its fundamental aromatic nature, they do modulate the electron density within the ring, which in turn affects its reactivity.

- Amino Group (-NH₂): The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.
- Bromo Group (-Br): Halogens are generally considered deactivating yet ortho-, para-directing. The bromine atom is electron-withdrawing through induction due to its high electronegativity, but it can also donate electron density through resonance.
- Methyl Ester Group (-COOCH₃): The methyl ester group is an electron-withdrawing group, pulling electron density out of the aromatic ring through both induction and resonance.

The presence of these substituents can cause minor distortions in the planarity of the ring and slight variations in the carbon-carbon bond lengths, but these effects are not significant enough to disrupt the overall aromaticity. The primary consequence of these substituents is a modification of the ring's reactivity towards electrophilic aromatic substitution.[10]

Data Presentation: Properties of Methyl 3-amino-2-bromobenzoate

The physical and chemical properties of **methyl 3-amino-2-bromobenzoate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ BrNO ₂	[7]
Molecular Weight	230.06 g/mol	[7]
CAS Number	106896-48-4	[7]
Physical State	Liquid	[7]
Color	Clear, bright orange/amber	[7]
Boiling Point	314.1 ± 22.0 °C (Predicted)	[7]
Density	1.583 g/mL at 25 °C	[7]
Refractive Index	n _{20/D} 1.601	[7]

Experimental Protocols for Characterizing Aromaticity

Several experimental techniques can be employed to confirm and quantify the aromatic character of **methyl 3-amino-2-bromobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy: Aromatic compounds exhibit a characteristic downfield chemical shift for their ring protons due to the ring current effect. For **methyl 3-amino-2-bromobenzoate**,

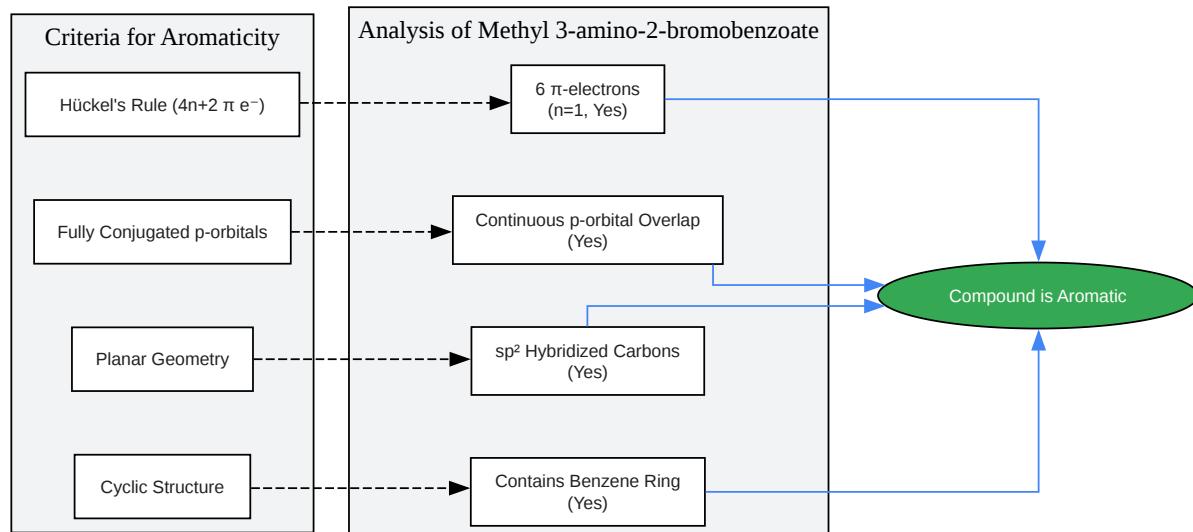
the aromatic protons would be expected to resonate in the range of 6.5-8.0 ppm. The specific shifts and coupling patterns would provide information about the substitution pattern on the ring.

- ^{13}C NMR Spectroscopy: The sp^2 hybridized carbon atoms in an aromatic ring typically show signals in the 120-150 ppm range in the ^{13}C NMR spectrum.

X-ray Crystallography

This technique provides precise information about the three-dimensional structure of a molecule in its crystalline state. For **methyl 3-amino-2-bromobenzoate**, X-ray crystallography could be used to:

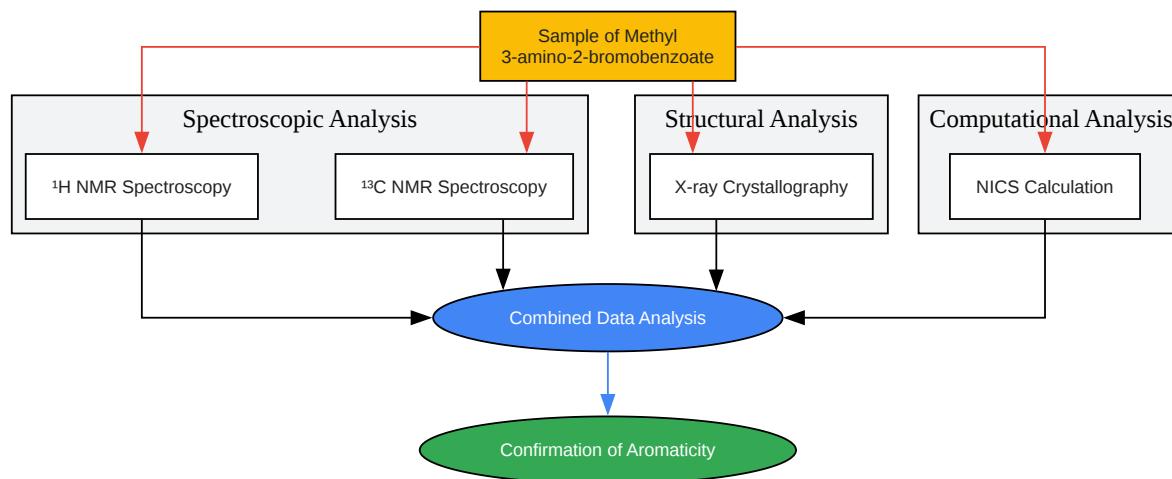
- Confirm the planarity of the benzene ring.
- Measure the carbon-carbon bond lengths within the ring. In an aromatic ring, these bond lengths are intermediate between typical single (1.54 Å) and double (1.34 Å) bonds, generally around 1.39-1.40 Å, indicating electron delocalization.


Computational Chemistry

Modern computational methods offer powerful tools for assessing aromaticity.

- Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity.^[11] It involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.
- Aromaticity Descriptors: Other computational descriptors based on electronic structure, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the electron localization function (ELF), can provide quantitative measures of the degree of aromaticity.^{[11][12][13]} ^[14]

Visualizations


Hückel's Rule for Methyl 3-amino-2-bromobenzoate

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the aromaticity of **methyl 3-amino-2-bromobenzoate** based on Hückel's criteria.

Experimental Workflow for Aromaticity Characterization

[Click to download full resolution via product page](#)

Caption: A typical experimental and computational workflow for the characterization of aromaticity.

Conclusion

Methyl 3-amino-2-bromobenzoate is an aromatic compound. Its aromaticity stems from the benzene ring, which is cyclic, planar, fully conjugated, and contains 6 π -electrons, thereby satisfying Hückel's rule. The substituents on the ring—amino, bromo, and methyl ester groups—fluence the electron density and reactivity of the aromatic system but do not negate its inherent aromatic character. The aromaticity of this compound can be empirically verified and quantified through a combination of spectroscopic techniques like NMR, structural analysis via X-ray crystallography, and computational methods such as NICS calculations. This understanding is crucial for predicting its stability, reactivity, and potential applications in fields like drug development, where it serves as a valuable intermediate.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. theorango.com [theorango.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Hückel's rule - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Methyl 3-amino-2-bromobenzoate (106896-48-4) for sale [vulcanchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Overview of the computational methods to assess aromaticity [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [understanding the aromaticity of Methyl 3-amino-2-bromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033773#understanding-the-aromaticity-of-methyl-3-amino-2-bromobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com